

In-Depth Technical Guide: Synthesis of AMOZ-CHPh-3-O-C-acid

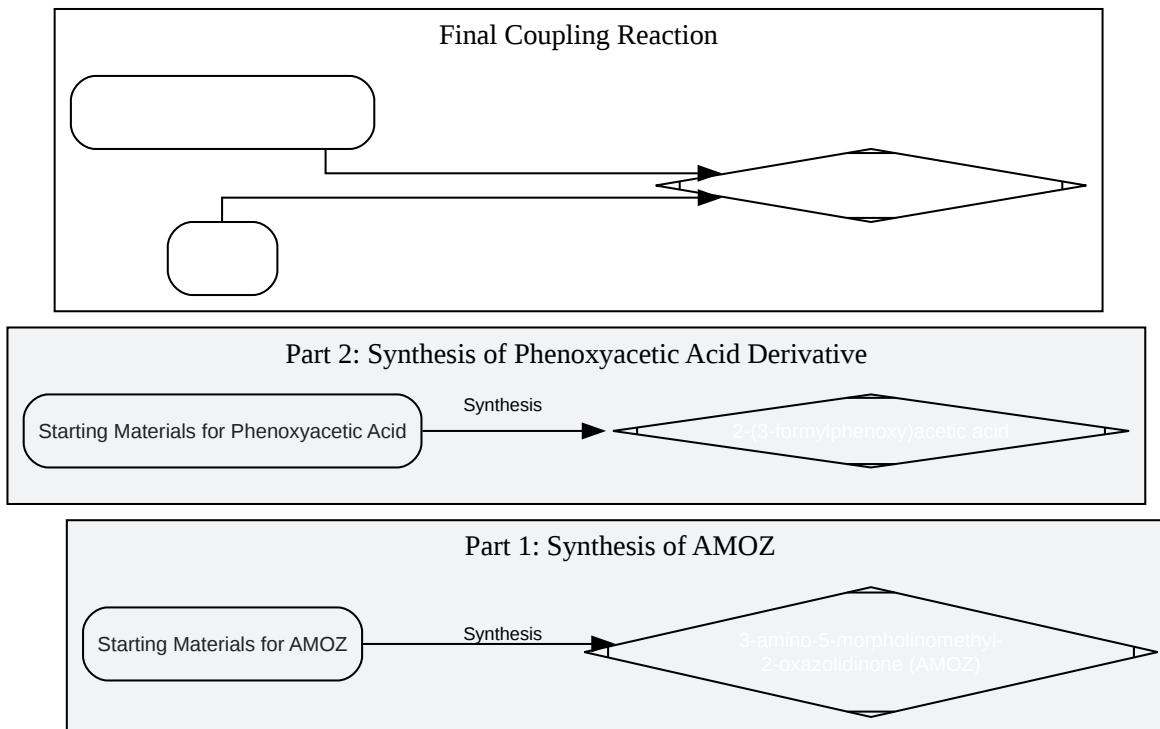
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AMOZ-CHPh-3-O-C-acid

Cat. No.: B12388571

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

Introduction

AMOZ-CHPh-3-O-C-acid, with the IUPAC name 2-[3-[(E)-[5-(morpholin-4-ylmethyl)-2-oxo-1,3-oxazolidin-3-yl]iminomethyl]phenoxy]acetic acid, is a hapten used in the development of immunoassays for the detection of the furaltadone metabolite 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). Furaltadone is a nitrofuran antibiotic, and its metabolite AMOZ is a key marker for monitoring its use in food-producing animals. This technical guide provides a detailed overview of the synthesis pathway for **AMOZ-CHPh-3-O-C-acid**, including experimental protocols and quantitative data, based on established scientific literature.

Synthesis Pathway Overview

The synthesis of **AMOZ-CHPh-3-O-C-acid** is a two-step process. The first part of the synthesis involves the preparation of the core intermediate, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). The second part is the derivatization of AMOZ with 2-(3-formylphenoxy)acetic acid to yield the final product.

[Click to download full resolution via product page](#)

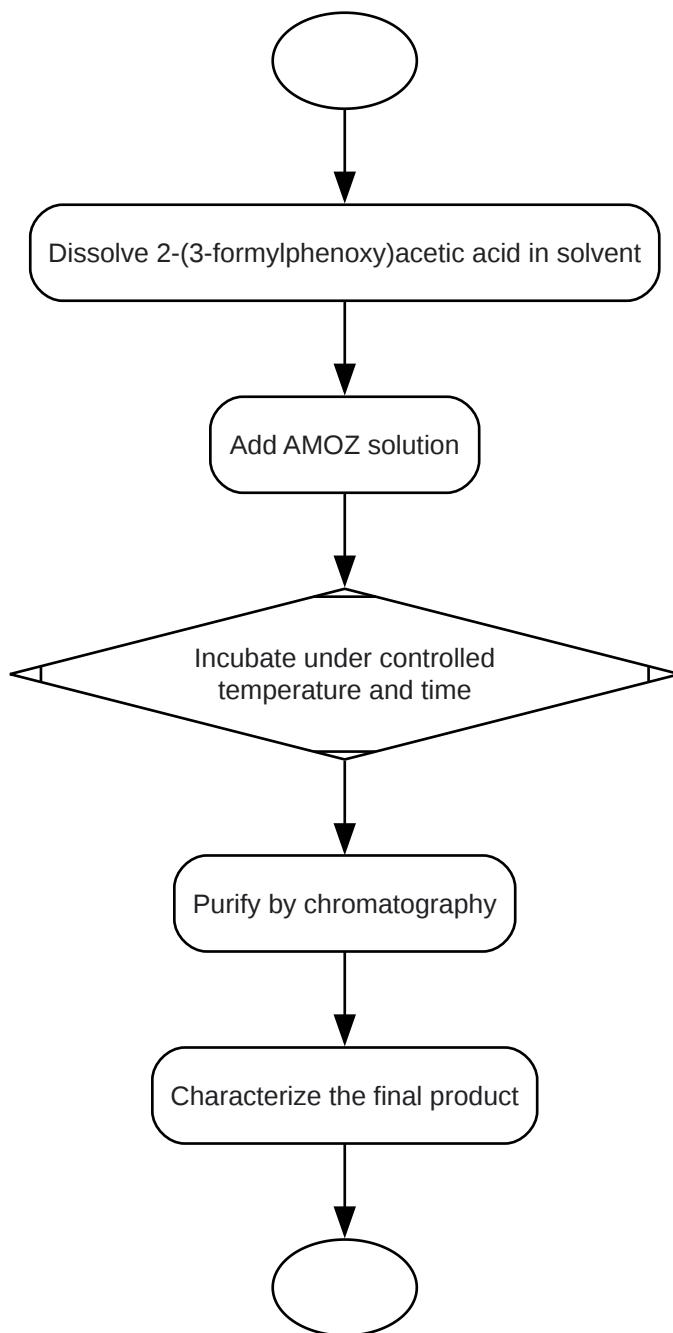
Caption: Overall synthesis strategy for **AMOZ-CHPh-3-O-C-acid**.

Part 1: Synthesis of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ)

The synthesis of the pivotal intermediate, AMOZ, is a critical first step.

Experimental Protocol:

A detailed experimental protocol for the synthesis of AMOZ is outlined in the scientific literature.


Part 2: Synthesis of AMOZ-CHPh-3-O-C-acid

The final step in the synthesis is the coupling of AMOZ with 2-(3-formylphenoxy)acetic acid. This reaction forms an imine bond between the amino group of AMOZ and the aldehyde group of the phenoxyacetic acid derivative.

Experimental Protocol:

The derivatization of AMOZ to **AMOZ-CHPh-3-O-C-acid** is achieved through the following procedure, as detailed by Xu et al. (2013) in the journal Talanta.[\[1\]](#)

- Dissolution of Reactants: 2-(3-formylphenoxy)acetic acid is dissolved in a suitable solvent.
- Addition of AMOZ: A solution of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) is added to the reaction mixture.
- Reaction Conditions: The reaction is allowed to proceed under specific temperature and time conditions to ensure the formation of the imine linkage.
- Purification: The final product, **AMOZ-CHPh-3-O-C-acid**, is purified from the reaction mixture using appropriate chromatographic techniques.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **AMOZ-CHPh-3-O-C-acid**.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of **AMOZ-CHPh-3-O-C-acid**.

Parameter	Value	Reference
Reactants		
3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ)	1.0 mmol	[2]
2-(3-formylphenoxy)acetic acid	1.5 mmol	[2]
Solvent		
Dried Methanol	5 mL	[2]
Reaction Conditions		
Temperature	65 °C	[2]
Time	Overnight	
Yield		
Not explicitly stated in abstract	-	
Product Characterization		
Method	Thin-Layer Chromatography (TLC)	

Conclusion

The synthesis of **AMOZ-CHPh-3-O-C-acid** is a well-documented process that is crucial for the development of sensitive and specific immunoassays for the detection of nitrofuran antibiotic residues in food products. This guide provides a comprehensive overview of the synthesis pathway, including detailed experimental protocols and quantitative data, to aid researchers and professionals in the fields of chemistry and drug development. The provided diagrams offer a clear visualization of the synthesis strategy and experimental workflow, facilitating a deeper understanding of the process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A Lincomycin-Specific Antibody Was Developed Using Hapten Prediction, and an Immunoassay Was Established to Detect Lincomycin in Pork and Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: Synthesis of AMOZ-CHPh-3-O-C-acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12388571#synthesis-pathway-for-amoz-chph-3-o-c-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com